PBDB-T-2Cl
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Overview
Description
Preparation Methods
PBDB-T-2Cl is synthesized through a series of polymerization reactions. The synthetic route typically involves the following steps:
Monomer Synthesis: The monomers, such as 4,8-bis(5-(2-ethylhexyl-3-chloro)thiophen-2-yl)-benzo[1,2-b:4,5-b’]dithiophene and 5,5-(1’,3’-di-2-thienyl)-5’,7’-bis(2-ethylhexyl)benzo[1’,2’-c:4’,5’-c’]dithiophene-4,8-dione, are synthesized separately.
Polymerization: The monomers are then polymerized using a palladium-catalyzed Stille coupling reaction under inert conditions.
Industrial production methods involve scaling up the polymerization process while maintaining the purity and quality of the polymer. Large-scale production requires precise control of reaction conditions and purification steps to ensure consistent batch quality.
Chemical Reactions Analysis
PBDB-T-2Cl undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and chlorobenzene, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PBDB-T-2Cl has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): This compound is used as a donor material in OPVs, achieving high PCEs when combined with acceptor materials like ITIC-2F and PC71BM.
Polymer Solar Cells (PSCs): The polymer is utilized in PSCs due to its excellent optoelectronic properties and stability.
Ternary Organic Blend Thin Films: This compound is used in ternary blends to enhance the dielectric permittivity and improve the performance of photovoltaic cells.
Hole-Transport Layer Materials: It serves as a hole-transport layer in perovskite solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism by which PBDB-T-2Cl exerts its effects involves its molecular structure and electronic properties. The polymer has a high absorption coefficient and a suitable bandgap, which allows it to efficiently absorb sunlight and generate excitons. These excitons are then dissociated at the donor-acceptor interface, leading to the generation of free charge carriers (electrons and holes). The charge carriers are transported through the polymer matrix to the respective electrodes, resulting in the generation of electric current .
Comparison with Similar Compounds
PBDB-T-2Cl is often compared with other similar compounds, such as PBDB-T-2F (fluorinated version) and PBDB-T (non-halogenated version). The key differences include:
Similar compounds include:
- PBDB-T-2F
- PBDB-T
- PCE14 (another name for this compound)
This compound stands out due to its unique combination of high efficiency, stability, and tunable optoelectronic properties .
Properties
Molecular Formula |
C70H82Cl2O2S8 |
---|---|
Molecular Weight |
1282.8 g/mol |
IUPAC Name |
1-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-6-methylthieno[2,3-f][1]benzothiol-2-yl]thiophen-2-yl]-5,7-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C70H82Cl2O2S8/c1-11-19-23-41(15-5)32-52-47(71)37-57(78-52)59-45-31-40(10)76-67(45)60(58-38-48(72)53(79-58)33-42(16-6)24-20-12-2)46-36-54(81-68(46)59)49-29-30-51(77-49)70-64-63(69(82-70)50-28-27-39(9)75-50)65(73)61-55(34-43(17-7)25-21-13-3)80-56(62(61)66(64)74)35-44(18-8)26-22-14-4/h27-31,36-38,41-44H,11-26,32-35H2,1-10H3 |
InChI Key |
HFUIBNHQLUXQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC=C(S5)C6=C7C(=C(S6)C8=CC=C(S8)C)C(=O)C9=C(SC(=C9C7=O)CC(CC)CCCC)CC(CC)CCCC)C1=CC(=C(S1)CC(CC)CCCC)Cl)C)Cl |
Origin of Product |
United States |
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